(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid (5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18821023
InChI: InChI=1S/C11H17BN2O4/c1-7-8(12(16)17)5-13-6-9(7)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,14,15)
SMILES:
Molecular Formula: C11H17BN2O4
Molecular Weight: 252.08 g/mol

(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid

CAS No.:

Cat. No.: VC18821023

Molecular Formula: C11H17BN2O4

Molecular Weight: 252.08 g/mol

* For research use only. Not for human or veterinary use.

(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid -

Specification

Molecular Formula C11H17BN2O4
Molecular Weight 252.08 g/mol
IUPAC Name [4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid
Standard InChI InChI=1S/C11H17BN2O4/c1-7-8(12(16)17)5-13-6-9(7)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,14,15)
Standard InChI Key ZKENHXQVYOGAKI-UHFFFAOYSA-N
Canonical SMILES B(C1=CN=CC(=C1C)NC(=O)OC(C)(C)C)(O)O

Introduction

(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid is a boronic acid derivative characterized by a tert-butoxycarbonyl (Boc) group attached to a pyridine ring. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Below, we provide a detailed examination of its chemical properties, synthesis methods, applications, and structural uniqueness.

Synthesis Methods

The synthesis of (5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid can be achieved through standard organic transformations:

  • Step 1: Boc Protection

    • Introduce the tert-butoxycarbonyl group to an amine precursor to protect it during subsequent reactions.

  • Step 2: Boronic Acid Introduction

    • Functionalize the pyridine ring with boronic acid using boronation techniques such as lithiation followed by reaction with boron reagents.

  • Step 3: Purification

    • Purify the product using recrystallization or chromatography to ensure high purity for synthetic or biological applications.

Applications

Application AreaDescription
Medicinal ChemistryUsed in drug discovery for designing enzyme inhibitors and receptor modulators.
Organic SynthesisServes as a key intermediate in Suzuki-Miyaura cross-coupling reactions.
AgrochemicalsPotential precursor for developing herbicides or pesticides.

The compound's boronic acid group enables it to form covalent bonds with biological targets, making it valuable in medicinal chemistry.

Structural Uniqueness

The distinct positioning of functional groups in (5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid differentiates it from structurally similar compounds:

Compound NameUnique Features
(4-(tert-butoxycarbonylamino)-2-methylphenyl)boronic acidSubstitution pattern on phenyl ring differs.
6-(tert-butoxycarbonylamino)-5-methylpyridin-3-YLboronic acidAdditional methyl group on pyridine ring.
3-{[(tert-butoxycarbonyl)amino]methyl}-4-pyridinylboronic acidVariation in pyridine position affects reactivity.

These structural nuances influence reactivity and biological activity, offering specific advantages for targeted applications.

Research Directions

Ongoing studies aim to explore the pharmacological potential of this compound by investigating:

  • Its interaction with enzymes and receptors.

  • Its utility as a building block for synthesizing complex molecules.

  • Its role in creating bioactive compounds with improved efficacy.

Further research is needed to fully elucidate its properties and optimize its use in industrial and pharmaceutical contexts.

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